N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key regulator of multiple cellular processes.
Mechanism of Action
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibits N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Inhibition of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide by N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can promote cell survival, induce cell cycle arrest, and inhibit cell migration. In vivo studies have shown that this compound can improve cognitive function, reduce inflammation, and promote insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its potency and specificity for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibition. This compound has been extensively characterized for its biochemical and physiological effects, which makes it a useful tool for studying N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide. One direction is to further explore the therapeutic potential of this compound in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to investigate the downstream effects of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibition by this compound on various cellular processes, including metabolism, cell cycle progression, and cell differentiation. Additionally, future research could focus on developing more potent and specific N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide inhibitors based on the structure of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide.
Synthesis Methods
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide involves several steps. The first step involves the reaction of 2,3-dihydro-1H-indole with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-aminophenyl isoxazole to form the desired product. The final step involves the reaction of the product with methyl isocyanate to form N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively researched for its potential applications in scientific research. This compound is a potent inhibitor of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide, which is a key regulator of multiple cellular processes, including metabolism, cell cycle progression, and cell differentiation. Inhibition of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13-12-17(21-26-13)19(23)20-15-6-8-16(9-7-15)27(24,25)22-11-10-14-4-2-3-5-18(14)22/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLNFCJRCIBQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.